molecular formula C22H21F6N3OS B11084604 N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-phenylpropanamide

N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-phenylpropanamide

Cat. No.: B11084604
M. Wt: 489.5 g/mol
InChI Key: QZDGREQWCWOAMP-UHFFFAOYSA-N
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Description

N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-phenylpropanamide is a complex organic compound characterized by its unique structure, which includes a hexafluoroisopropanol moiety, a benzothiazole ring, and a phenylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the hexafluoroisopropanol moiety. This can be achieved through the reaction of hydrogen fluoride with isopropanol . The benzothiazole ring is synthesized separately, often through the cyclization of 2-aminothiophenol with an appropriate aldehyde . The final step involves the coupling of these intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the benzothiazole ring and the phenylpropanamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzothiazole ring, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets. The hexafluoroisopropanol moiety enhances the compound’s polarity, facilitating interactions with polar solvents and reagents. The benzothiazole ring can interact with various enzymes and proteins, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-phenylpropanamide is unique due to its combination of a hexafluoroisopropanol moiety, a benzothiazole ring, and a phenylpropanamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C22H21F6N3OS

Molecular Weight

489.5 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[(6-propan-2-yl-1,3-benzothiazol-2-yl)amino]propan-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C22H21F6N3OS/c1-13(2)15-9-10-16-17(12-15)33-19(29-16)31-20(21(23,24)25,22(26,27)28)30-18(32)11-8-14-6-4-3-5-7-14/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,29,31)(H,30,32)

InChI Key

QZDGREQWCWOAMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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